molecular formula C11H13N3O4S B12038909 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid

Cat. No.: B12038909
M. Wt: 283.31 g/mol
InChI Key: DTDWTGOKQXXRST-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

3-(2-aminoethyl)-5-sulfamoyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H13N3O4S/c12-4-3-7-8-5-6(19(13,17)18)1-2-9(8)14-10(7)11(15)16/h1-2,5,14H,3-4,12H2,(H,15,16)(H2,13,17,18)

InChI Key

DTDWTGOKQXXRST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=C(N2)C(=O)O)CCN

Origin of Product

United States

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